molecular formula C27H24O8 B1254487 Guangsangon L

Guangsangon L

Cat. No.: B1254487
M. Wt: 476.5 g/mol
InChI Key: QCPFZAFDSWGNMR-YZIHRLCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guangsangon L is a Diels–Alder type adduct (DAA) isolated from the stem bark of Morus species, including Morus macroura and Morus wittiorum . Structurally, it belongs to the F-class DAAs, formed via a [4+2] cycloaddition between a chalcone and dehydroisoprene benzaldehyde (Figure 1) . Its molecular framework features a highly substituted methyl cyclohexene moiety, a hallmark of mulberry-derived DAAs. Initial pharmacological studies highlight its anti-inflammatory activity, with compound 5 (this compound) and Guangsangon B (4) showing significant inhibition in anti-inflammatory assays .

Properties

Molecular Formula

C27H24O8

Molecular Weight

476.5 g/mol

IUPAC Name

5-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxybenzaldehyde

InChI

InChI=1S/C27H24O8/c1-13-6-20(17-4-2-15(29)9-23(17)32)26(27(35)18-5-3-16(30)10-24(18)33)21(7-13)19-8-14(12-28)22(31)11-25(19)34/h2-5,7-12,20-21,26,29-34H,6H2,1H3/t20-,21+,26-/m1/s1

InChI Key

QCPFZAFDSWGNMR-YZIHRLCOSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)C=O)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)C=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Structural Diversity: this compound (F-class) differs from Guangsangon E (E-class) and chalcomoracin (C-class) in dienophile composition, influencing target selectivity and bioactivity .
  • Bioactivity Variance : While Guangsangon E and chalcomoracin exhibit potent cytotoxicity, this compound’s anti-inflammatory activity suggests a divergent mechanism, possibly linked to its benzaldehyde-derived scaffold .
  • Enzyme Binding : Pharmacoinformatics studies reveal this compound’s strong binding affinity (-10.99 kcal/mol) to target proteins like CTSV, mediated by hydrogen bonds (Arg115) and hydrophobic interactions (Val370, Thr310) .

Research Findings and Mechanistic Insights

Anti-Inflammatory Activity

This compound and Guangsangon B demonstrated >50% inhibition in anti-inflammatory assays, though specific molecular targets (e.g., COX-2, NF-κB) remain uncharacterized . This contrasts with kuwanon G, a DAA known to suppress TNF-α and IL-6 via NF-κB pathways .

Cytotoxicity and Autophagy Induction

Guangsangon E outperforms this compound in cytotoxicity, inducing mitochondrial dysfunction and non-apoptotic cell death in triple-negative breast cancer (TNBC) via ROS accumulation and mitophagy . Chalcomoracin similarly triggers paraptosis and oxidative stress in cancer models .

Antioxidant Activity

Despite structural similarities, this compound lacks the antioxidant efficacy of mulberrofuran K or kuwanon P, which inhibit MDA production by >50% at 10⁻⁵ M . This may reflect differences in phenolic hydroxyl group availability, critical for radical scavenging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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